molecular formula C18H16O4 B3021275 Dimethyl 4,4'-stilbenedicarboxylate CAS No. 34541-73-6

Dimethyl 4,4'-stilbenedicarboxylate

Cat. No.: B3021275
CAS No.: 34541-73-6
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-ONEGZZNKSA-N
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Description

Dimethyl 4,4’-stilbenedicarboxylate is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . It is a derivative of stilbene, characterized by the presence of two carboxylate ester groups attached to the stilbene backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.

Scientific Research Applications

Dimethyl 4,4’-stilbenedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-stilbenedicarboxylate is currently not well-documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethyl 4,4’-stilbenedicarboxylate typically involves the acetylation of 4,4’-bis(methoxycarbonyl)benzoin to form 4,4’-bis(methoxycarbonyl)benzoin acetate. This intermediate is then selectively reduced with hydrogen to yield 1,2-bis(4-methoxycarbonylphenyl)ethanol. The final step involves either dehydration or acetylation followed by pyrolysis to produce dimethyl 4,4’-stilbenedicarboxylate .

Industrial Production Methods

In industrial settings, the synthesis of dimethyl 4,4’-stilbenedicarboxylate is carried out under controlled conditions to ensure high yield and purity. The hydrogenation step is typically performed at temperatures between 50°C and 70°C in the presence of a palladium catalyst, with ethanol, methanol, or n-propanol as solvents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-stilbenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces 4,4’-stilbenedicarboxylic acid.

    Reduction: Yields 4,4’-stilbenedimethanol.

    Substitution: Results in various substituted stilbene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Another ester derivative of benzene dicarboxylic acid, used in polymer production.

    Dimethyl isophthalate: Similar in structure but with carboxylate groups in different positions on the benzene ring.

    Dimethyl phthalate: A phthalate ester used as a plasticizer.

Uniqueness

Dimethyl 4,4’-stilbenedicarboxylate is unique due to its stilbene backbone, which imparts distinct photophysical properties and reactivity compared to other benzene dicarboxylate esters. This uniqueness makes it valuable in applications requiring specific electronic and structural characteristics .

Properties

IUPAC Name

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVYOWCWQPMV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-80-8
Record name Dimethyl 4,4'-stilbenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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